An In-depth Technical Guide to 2,4-Dinitrodiphenylamine: Chemical Properties, Structure, and Analysis
An In-depth Technical Guide to 2,4-Dinitrodiphenylamine: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 2,4-Dinitrodiphenylamine. The document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and other relevant scientific fields. All quantitative data are presented in structured tables for ease of reference. Detailed experimental protocols for its synthesis and characterization are provided, along with a visualization of its anaerobic metabolic pathway.
Chemical Properties and Structure
2,4-Dinitrodiphenylamine, with the CAS number 961-68-2, is a synthetic organic compound notable for its use in the manufacturing of dyes, and as a potential intermediate in the synthesis of various other chemicals.[1] It typically appears as a yellow to orange or red-brown solid.[1][2]
Chemical Structure
The structure of 2,4-Dinitrodiphenylamine consists of two phenyl rings linked by an amine group, with two nitro groups attached to one of the phenyl rings at the 2 and 4 positions.[1] This substitution pattern is critical to its chemical reactivity and properties.
Caption: Chemical structure of 2,4-Dinitrodiphenylamine.
Physicochemical Properties
A summary of the key physicochemical properties of 2,4-Dinitrodiphenylamine is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₉N₃O₄ | [3][4][5] |
| Molecular Weight | 259.22 g/mol | [3][4][6] |
| Melting Point | 159-161 °C | [3][7] |
| Boiling Point | 402.47 °C (estimate) | [3] |
| Density | 1.345 g/cm³ (estimate) | [3] |
| Appearance | Yellow to orange solid, red-brown powder | [1][2] |
| Solubility | Insoluble in water, slightly soluble in alcohol, soluble in acetone. | [3] |
| Vapor Pressure | 4.66E-07 mmHg at 25°C | [3] |
| SMILES | O=--INVALID-LINK--c1ccc(Nc2ccccc2)c(--INVALID-LINK--[O-])c1 | [8][9] |
| InChI | InChI=1S/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13H | [5][8][9] |
Experimental Protocols
Synthesis of 2,4-Dinitrodiphenylamine
2,4-Dinitrodiphenylamine is commonly synthesized via a nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene (B32670) and aniline (B41778).[10][11]
Materials:
-
1-chloro-2,4-dinitrobenzene
-
Aniline
-
Ethanol (95%)
-
Round-bottomed flask (50 mL)
-
Condenser
-
Heating mantle or water bath
-
Suction filtration apparatus
Procedure:
-
In a 50-mL round-bottomed flask, combine 1.8 g (7.3 mmol) of 1-chloro-2,4-dinitrobenzene and 20 mL of 95% ethanol.
-
Add 1.5 g of aniline to the mixture.
-
Attach a condenser to the flask and heat the mixture to reflux for 30 minutes.
-
After the reflux period, allow the mixture to cool slowly to room temperature over approximately 30 minutes.
-
Collect the crude product by suction filtration.
-
The crude product can be purified by recrystallization from hot 95% ethanol. The product may initially separate as an oil, but vigorous swirling during cooling can promote crystallization.[11]
Spectroscopic Characterization
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
Sample Preparation:
-
Dissolve 5-25 mg of the purified 2,4-dinitrodiphenylamine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.
-
Transfer the solution to an NMR tube using a Pasteur pipette. Ensure the solution height is adequate for the spectrometer's detector.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).
Data Acquisition (General Parameters):
-
¹H NMR:
-
Observe frequency: e.g., 300 MHz
-
Pulse sequence: Standard single-pulse experiment
-
Spectral width: ~12 ppm
-
Number of scans: 16-64 (depending on concentration)
-
Relaxation delay: 1-2 seconds
-
-
¹³C NMR:
-
Observe frequency: e.g., 75 MHz
-
Pulse sequence: Proton-decoupled single-pulse experiment
-
Spectral width: ~200 ppm
-
Number of scans: 1024 or more (due to lower natural abundance and sensitivity of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
Objective: To identify characteristic functional groups, particularly the nitro (NO₂) and amine (N-H) groups.
Instrumentation:
-
FTIR Spectrometer with a suitable detector (e.g., DTGS)
-
Sample holder (e.g., for KBr pellets or ATR)
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the dry, purified 2,4-dinitrodiphenylamine with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and place it in the spectrometer.
-
Acquire the sample spectrum over a range of approximately 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Interpretation:
-
Identify the characteristic asymmetric and symmetric stretching vibrations of the NO₂ groups, typically found in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.
-
Look for the N-H stretching vibration of the secondary amine, usually a single sharp peak around 3350-3310 cm⁻¹.
-
Analyze the aromatic C-H and C=C stretching vibrations in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Objective: To determine the wavelength(s) of maximum absorbance (λ_max) and to perform quantitative analysis.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Sample Preparation:
-
Prepare a stock solution of 2,4-dinitrodiphenylamine of a known concentration in a suitable UV-transparent solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a series of dilutions from the stock solution to create standards of varying concentrations for quantitative analysis (if required).
Data Acquisition:
-
Fill a cuvette with the solvent to be used as a blank and record the baseline.
-
Fill a cuvette with the sample solution.
-
Scan the absorbance of the sample solution over a relevant wavelength range (e.g., 200-600 nm) to determine the λ_max. For 2,4-dinitrodiphenylamine in cyclohexane, a maximum absorbance has been noted at 335 nm.[10]
-
For quantitative analysis, measure the absorbance of each standard solution at the predetermined λ_max.
Data Analysis:
-
The λ_max values are characteristic of the electronic transitions within the molecule's chromophore.
-
For quantitative analysis, plot a calibration curve of absorbance versus concentration. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert Law.
Biological Activity and Metabolism
While primarily used in industrial applications, studies have shown that 2,4-dinitrodiphenylamine can be metabolized by microorganisms under anaerobic conditions. The primary metabolic pathway involves the sequential reduction of the nitro groups.
Caption: Proposed anaerobic metabolic pathway of 2,4-Dinitrodiphenylamine.[9]
This metabolic transformation proceeds via the initial reduction of the ortho-substituted nitro group to an amino group, forming 2-amino-4-nitrodiphenylamine.[9] This is followed by the reduction of the para-substituted nitro group to yield 2,4-diaminodiphenylamine.[9]
Safety and Handling
2,4-Dinitrodiphenylamine is an irritant, causing skin, eye, and respiratory tract irritation.[2] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[2] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases, strong acids, and strong oxidizing agents.[3][10]
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of 2,4-Dinitrodiphenylamine. The information and protocols presented herein are intended to be a valuable resource for scientists and researchers working with this compound. The structured data and detailed methodologies facilitate a comprehensive understanding and safe handling of 2,4-dinitrodiphenylamine in a laboratory setting.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Benzenamine, 2,4-dinitro-N-phenyl- | C12H9N3O4 | CID 13748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. eng.uc.edu [eng.uc.edu]
- 9. benchchem.com [benchchem.com]
- 10. rtilab.com [rtilab.com]
- 11. edinst.com [edinst.com]
